Imidazo[1,2-b]pyridazine-3-sulfonamide
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
imidazo[1,2-b]pyridazine-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O2S/c7-13(11,12)6-4-8-5-2-1-3-9-10(5)6/h1-4H,(H2,7,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZFKHPWXOXGGCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2N=C1)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2411271-21-9 | |
| Record name | imidazo[1,2-b]pyridazine-3-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Spectroscopic and Structural Characterization of Imidazo 1,2 B Pyridazine 3 Sulfonamide Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of imidazo[1,2-b]pyridazine-3-sulfonamide analogs. Analysis of ¹H and ¹³C NMR spectra allows for the precise assignment of each proton and carbon atom within the molecule, confirming the successful synthesis of the target structure.
¹H NMR Spectroscopy: The proton NMR spectra of imidazo[1,2-b]pyridazine (B131497) derivatives exhibit characteristic signals corresponding to the fused heterocyclic core and its substituents. For the imidazo[1,2-b]pyridazine ring system, protons typically appear in the aromatic region (δ 7.0-9.0 ppm). The protons on the pyridazine (B1198779) ring often present as a pair of doublets, with their coupling constants indicating their ortho relationship. For instance, in a related series of 6-(piperazin-1-yl)-2-substituted imidazo[1,2-b]pyridazines, the H-7 and H-8 protons of the pyridazine ring consistently appear as doublets with a coupling constant (J) of approximately 9.6 Hz. The proton at the C2 position of the imidazo (B10784944) ring typically appears as a singlet. Substituents on the core will show signals in their expected regions, such as the alkyl protons of a tolyl group appearing upfield around δ 2.3 ppm.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. For the parent imidazo[1,2-b]pyridazine, the carbon atoms of the heterocyclic core resonate at distinct chemical shifts: C2 (δ 139.05), C3 (δ 116.76), C5 (δ 143.10), C6 (δ 125.75), C7 (δ 116.72), and C8a (δ 133.83). nih.gov The introduction of a sulfonamide group at the C3 position, and various aryl groups at other positions, significantly influences the chemical shifts of the nearby carbon atoms, which is crucial for confirming the regiochemistry of substitution.
Interactive Data Table: Representative ¹H NMR Spectral Data for Imidazo[1,2-b]pyridazine Analogs
| Compound Name | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
| 6-chloro-2-p-tolylimidazo[1,2-b]pyridazine | CDCl₃ | 8.85 (s, 1H, Imidazo-H), 8.20 (d, J=9.6 Hz, 1H, pyridazine-H), 7.93 (d, J=8.4 Hz, 2H, Ar-H), 7.35 (d, J=9.6 Hz, 1H, pyridazine-H), 7.28 (d, J=8.0 Hz, 2H, Ar-H), 2.34 (s, 3H, Ar-CH₃) |
| 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine | CDCl₃ | 7.96 (s, 1H), 7.87 (d, J = 9.5 Hz, 1H), 7.09 (d, J = 9.5 Hz, 1H), 4.76 (s, 2H) |
| 3-(4-(aminomethyl)phenyl)-N-(2-methoxyethyl)imidazo[1,2-b]pyridazin-6-amine | methanol-d₄ | 8.29 (d, J = 8.6 Hz, 2H), 7.98 (d, J = 8.6 Hz, 2H), 7.89 (s, 1H), 7.66 (d, J = 9.6 Hz, 1H), 6.79 (d, J = 9.9 Hz, 1H), 3.69 (t, J = 5.6 Hz, 2H), 3.59 (t, J = 5.4 Hz, 2H), 3.42 (s, 3H) |
Mass Spectrometry (LC-MS, HRMS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It is routinely used to confirm the identity of synthesized this compound analogs.
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is frequently used to monitor the progress of reactions and to confirm the molecular weight of the final products. For many synthesized imidazo[1,2-b]pyridazine derivatives, the mass spectrum shows a prominent peak corresponding to the protonated molecule [M+H]⁺, confirming the expected molecular weight.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the compound. This is a critical step in the characterization of novel molecules, as it provides strong evidence for the compound's identity. For example, the calculated mass for a specific analog can be compared to the experimentally determined mass, with a very small mass error providing high confidence in the assigned structure.
Interactive Data Table: Mass Spectrometry Data for Imidazo[1,2-b]pyridazine Analogs
| Compound Name | Ionization Mode | Calculated Mass [M] | Observed Mass [M+H]⁺ or [M]⁺ |
| This compound | ESI (Predicted) | 198.02115 | 199.02843 |
| 6-chloro-2-p-tolylimidazo[1,2-b]pyridazine | MS | 243.69 | 244.4 |
| 6-Benzoyl-2-(4-chlorophenyl)-4-(4-nitrophenyl)pyridazin-3(2H)-one | HRMS (EI) | 431.0667 | 431.0669 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. In the context of this compound analogs, the IR spectrum provides key evidence for the presence of the sulfonamide group. The characteristic absorptions for the sulfonamide (SO₂NH₂) group typically include two bands for the S=O stretching vibrations in the regions of 1350-1310 cm⁻¹ (asymmetric) and 1160-1140 cm⁻¹ (symmetric). The N-H stretching vibration of the sulfonamide group is also observable, usually in the range of 3300-3200 cm⁻¹. Other characteristic peaks would include C=N and C=C stretching vibrations from the aromatic rings.
Elemental Analysis
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in a compound. This data is used to confirm the empirical formula of a newly synthesized molecule. The experimentally determined percentages are compared with the calculated theoretical values for the proposed structure. A close correlation between the found and calculated values (typically within ±0.4%) provides strong evidence for the purity and correct elemental composition of the compound. For example, the calculated elemental composition for C₁₃H₁₀ClN₃ is C, 64.07%; H, 4.14%; Cl, 14.55%; N, 17.24%. The found values for a synthesized sample were C, 64.04%; H, 4.11%; Cl, 14.52%; N, 17.21%, confirming the identity of the compound.
Interactive Data Table: Elemental Analysis Data for a Representative Analog
| Compound Name | Molecular Formula | Calculated (%) | Found (%) |
| 6-chloro-2-p-tolylimidazo[1,2-b]pyridazine | C₁₃H₁₀ClN₃ | C: 64.07, H: 4.14, N: 17.24, Cl: 14.55 | C: 64.04, H: 4.11, N: 17.21, Cl: 14.52 |
X-ray Crystallography for Structural Elucidation of Related Analogues
For instance, the single-crystal X-ray study of 3-p-Tolylimidazo[1,2-b]pyridazine revealed that the fused imidazo[1,2-b]pyridazine rings are coplanar. The study also detailed the dihedral angle between the imidazole (B134444) ring and the attached benzene (B151609) ring, which was found to be 26.96(7)°. Such studies confirm the connectivity of the atoms and provide crucial information about intermolecular interactions, such as C—H···N hydrogen bonds, that stabilize the crystal structure. This information is critical for understanding the molecule's shape and potential interactions with biological targets.
Computational Chemistry and Theoretical Investigations of Imidazo 1,2 B Pyridazine 3 Sulfonamide
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a cornerstone of computational drug design, predicting the preferred orientation of a ligand when bound to a receptor. For derivatives of Imidazo[1,2-b]pyridazine-3-sulfonamide, docking studies have been instrumental in identifying potential biological targets and elucidating the molecular basis of their activity.
Research on 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine derivatives bearing sulfonamides has utilized molecular docking to explore their anticancer potential. These studies have shown that these compounds can effectively bind to the active sites of various kinases, which are often implicated in cancer progression. For instance, docking simulations revealed strong binding affinities with kinases such as CSF1R, ErbB2, BRAF, and MEK2, which are linked to breast and skin cancers. The interactions typically involve hydrogen bonds between the sulfonamide group and key amino acid residues in the kinase domain, as well as hydrophobic interactions involving the imidazo[1,2-b]pyridazine (B131497) core and its substituents.
Similarly, other studies have investigated the antimicrobial potential of imidazo[1,2-b]pyridazine derivatives by docking them against microbial enzymes like dihydropteroate (B1496061) synthetase (DHPS). These simulations help in understanding how these compounds might mimic the natural substrate of the enzyme, thereby inhibiting bacterial growth.
Interactive Table: Summary of Molecular Docking Studies on Imidazo[1,2-b]pyridazine Sulfonamide Derivatives
| Derivative Class | Target Protein(s) | Key Interactions Observed | Potential Therapeutic Area |
|---|---|---|---|
| 2-phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazines bearing sulfonamides | CSF1R, ErbB2, BRAF, MEK2 | Hydrogen bonding, hydrophobic interactions | Anticancer |
| Imidazo[1,2-b]pyridazine acetamide (B32628) and benzamide (B126) series | Dihydropteroate synthetase (DHPS) | Hydrogen bonding, mimicking of pteridine (B1203161) substrate | Antimicrobial |
Binding Free Energy Calculations and Potentials of Mean Force
While molecular docking provides a static picture of ligand-protein interactions, binding free energy calculations offer a more quantitative prediction of binding affinity. Methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used to estimate the free energy of binding from molecular dynamics simulation trajectories. These "end-point" methods calculate the difference in free energy between the bound and unbound states of the ligand and protein. dergipark.org.tr
For imidazo[1,2-b]pyridazine-based compounds, these calculations can rank different derivatives based on their predicted affinity for a target, guiding lead optimization. The binding free energy is decomposed into various components, including van der Waals, electrostatic, polar solvation, and nonpolar solvation energies, providing detailed insight into the driving forces of binding.
Potentials of Mean Force (PMF) calculations represent a more rigorous approach to determine binding free energies. nih.govnih.gov PMF profiles are generated by calculating the change in free energy as a ligand is gradually pulled away from its binding site along a defined reaction coordinate. nih.gov This method can reveal the energy barriers and intermediate states involved in the binding and unbinding processes, offering a deeper understanding of the binding kinetics. nih.govnih.gov Although computationally intensive, PMF calculations can provide a more accurate representation of the binding landscape compared to static docking methods. nih.govnih.gov
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, allowing for the assessment of its stability and conformational changes over time. For this compound derivatives, MD simulations are crucial for validating docking poses and understanding the flexibility of both the ligand and the protein's active site.
In a typical MD simulation, the docked complex is placed in a simulated physiological environment, including water molecules and ions. The simulation then tracks the movements of all atoms over a period of nanoseconds or even microseconds. Key analyses performed on the simulation trajectory include:
Root Mean Square Fluctuation (RMSF): To identify the flexibility of different parts of the protein and ligand.
Hydrogen Bond Analysis: To monitor the persistence of key hydrogen bonds identified in docking studies.
For example, MD simulations of imidazopyridine analogs targeting protein kinase B (Akt1) have been used to confirm the stability of the ligand-protein complexes under physiological conditions, corroborating the initial docking results. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Analysis (e.g., 3D-QSAR, CoMFA, CoMSIA)
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are invaluable for predicting the activity of novel compounds and for understanding the structural features that are important for activity.
For sulfonamide derivatives, QSAR studies have been widely applied. Current time information in Edmonton, CA.mdpi.combeilstein-journals.orgdergipark.org.trnih.gov These models often use descriptors such as electronic properties, hydrophobicity, and steric parameters to build a predictive model.
Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide a more detailed understanding by analyzing the 3D steric and electrostatic fields around a series of aligned molecules. researchgate.netresearchgate.net
CoMFA: Calculates steric and electrostatic fields at various grid points around the aligned molecules and correlates these fields with biological activity. The results are often visualized as contour maps, indicating regions where bulky or electropositive/electronegative groups would be favorable or unfavorable for activity. researchgate.net
CoMSIA: In addition to steric and electrostatic fields, CoMSIA also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, often providing a more comprehensive picture of the structure-activity relationship. researchgate.net
For heterocyclic compounds similar to imidazo[1,2-b]pyridazine, 3D-QSAR studies have successfully guided the design of more potent inhibitors by identifying the key structural requirements for optimal interaction with their biological targets. researchgate.netrsc.orgmdpi.com
Interactive Table: Comparison of CoMFA and CoMSIA
| Feature | CoMFA (Comparative Molecular Field Analysis) | CoMSIA (Comparative Molecular Similarity Indices Analysis) |
|---|---|---|
| Fields Analyzed | Steric, Electrostatic | Steric, Electrostatic, Hydrophobic, H-bond Donor, H-bond Acceptor |
| Probe Atom | Typically a sp3 carbon with a +1 charge | A probe atom with defined physicochemical properties |
| Output | 3D contour maps showing favorable/unfavorable regions for steric bulk and charge | 3D contour maps for a wider range of physicochemical properties |
| Key Advantage | Pioneer in 3D-QSAR, widely used and validated | Provides a more detailed and nuanced understanding of SAR |
Mechanistic Computational Studies (e.g., reaction pathways, radical intermediates, photoactive complexes)
Computational chemistry is a powerful tool for investigating reaction mechanisms, providing insights that are often difficult to obtain through experiments alone. For the synthesis of this compound, computational studies can elucidate the reaction pathways, identify transition states and intermediates, and explain the observed regioselectivity.
Quantum chemical methods, such as Density Functional Theory (DFT), are commonly employed to model these reactions. For instance, the synthesis of the imidazo[1,2-b]pyridazine core often involves a condensation reaction. nih.gov Computational studies can model the step-by-step mechanism of this cyclization, calculating the activation energies for different possible pathways to determine the most favorable route.
Furthermore, computational investigations into the sulfonylation step can provide insights into the reactivity of the imidazo[1,2-b]pyridazine ring and the nature of the transition state. Studies on related heterocyclic systems have used computational methods to explore C-H activation and functionalization, which can be relevant for developing novel synthetic routes to substituted imidazo[1,2-b]pyridazines.
Computational analysis can also be applied to understand the behavior of these molecules in different chemical environments, such as their potential to form radical intermediates or participate in photochemical reactions. For example, computational studies have been used to investigate radical addition reactions to aniline (B41778) derivatives and the electronic properties of heterocyclic radicals, providing fundamental knowledge applicable to the reactivity of the imidazo[1,2-b]pyridazine system. beilstein-journals.orgacs.org
In Silico Prediction of Pharmacokinetic Parameters
A crucial aspect of drug development is ensuring that a compound has favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. In silico methods are now routinely used to predict these pharmacokinetic parameters early in the drug discovery process, helping to prioritize compounds with a higher likelihood of success in clinical trials.
For this compound and its derivatives, various computational tools and models can predict a range of ADME properties:
Absorption: Parameters like Caco-2 cell permeability and human intestinal absorption (HIA) are predicted to assess oral bioavailability.
Distribution: Predictions of plasma protein binding (PPB) and blood-brain barrier (BBB) penetration help in understanding how the compound will distribute throughout the body.
Metabolism: In silico models can predict the sites of metabolism by cytochrome P450 enzymes, identifying potential metabolic liabilities.
Excretion: Properties related to renal clearance can also be estimated.
Toxicity: A range of toxicity endpoints, such as mutagenicity (Ames test) and cardiotoxicity (hERG inhibition), can be predicted to flag potential safety concerns.
Studies on various sulfonamide and heterocyclic derivatives have demonstrated the utility of these in silico ADME predictions in guiding the design of compounds with improved drug-like properties. acs.orgacs.org
Interactive Table: Commonly Predicted In Silico Pharmacokinetic Parameters
| ADME Category | Predicted Parameter | Importance in Drug Design |
|---|---|---|
| Absorption | Caco-2 Permeability, Human Intestinal Absorption (HIA) | Predicts how well a drug is absorbed from the gut into the bloodstream. |
| Distribution | Plasma Protein Binding (PPB), Blood-Brain Barrier (BBB) Permeability | Determines the extent to which a drug is available to act on its target and whether it can reach the central nervous system. |
| Metabolism | Cytochrome P450 (CYP) Inhibition/Substrate Prediction | Identifies potential drug-drug interactions and metabolic instability. |
| Excretion | Total Clearance | Indicates how quickly a drug is removed from the body. |
| Toxicity | hERG Inhibition, Ames Mutagenicity | Flags potential for cardiotoxicity and carcinogenicity, respectively. |
Structure Activity Relationship Sar Studies of Imidazo 1,2 B Pyridazine 3 Sulfonamide Derivatives
Impact of Substituents at C3 (Sulfonamide) and C6 Positions on Biological Activity
The nature of the substituents at the C3 and C6 positions of the imidazo[1,2-b]pyridazine (B131497) ring is a primary determinant of biological activity. Optimization of these positions has been a key strategy in developing potent inhibitors for targets such as Tumor Necrosis Factor-alpha (TNF-α) and various kinases. nih.govnih.gov
For TNF-α inhibitors, the introduction of a sulfonamide functionality at the C3 position and a (hetero)-aryl group at the C6 position is a foundational requirement for activity. nih.gov The sulfonamide moiety often serves as a crucial interaction point with the target protein. Further modifications to the sulfonamide group, such as the incorporation of piperidine or piperazine (B1678402) rings, directly modulate the inhibitory potency.
Similarly, in the context of IKKβ inhibitors, optimization of both the 3- and 6-positions of the imidazo[1,2-b]pyridazine scaffold has been shown to significantly increase cell-free IKKβ inhibitory activity and TNF-α inhibition in cellular assays. nih.gov For anaplastic lymphoma kinase (ALK) inhibitors, macrocyclic derivatives incorporating the imidazo[1,2-b]pyridazine core have been designed to overcome drug resistance, highlighting the importance of the substitution pattern at these key positions. nih.gov
The table below summarizes the impact of C3 and C6 substitutions on the activity against TNF-α.
| Compound | C6-Substituent | C3-Sulfonamide Moiety | TNF-α IC50 (µM) |
| 5u | 4-Fluorophenyl | 3-sulfonyl-4-(4-fluorophenyl)piperidine-4-carbonitrile | 0.5 nih.gov |
| 5v | 4-Chlorophenyl | 3-sulfonyl-4-(4-fluorophenyl)piperidine-4-carbonitrile | 0.3 nih.gov |
This table illustrates how variations at the C6 position (e.g., 4-fluorophenyl vs. 4-chlorophenyl) while maintaining a complex sulfonamide at C3 can fine-tune the inhibitory activity against TNF-α.
Influence of (Hetero)-Aryl Groups on Specific Target Modulation
The (hetero)-aryl group at the C6 position plays a significant role in orienting the molecule within the binding pocket of its target and can form key interactions that enhance potency and selectivity. The choice of the aryl or heteroaryl ring system can dramatically alter the compound's biological profile.
In the development of TNF-α inhibitors, a variety of (hetero)-aryl groups were introduced at the C6 position. nih.gov Molecular modeling studies of the most potent compounds revealed that these groups can engage in extra π-π stacking and hydrogen-bonding interactions, leading to enhanced complex stability and potent inhibition. nih.gov For instance, the presence of a 4-chlorophenyl group at C6 in compound 5v resulted in the most potent TNF-α inhibition in its series, with an IC50 of 0.3 µM. nih.gov
For ALK inhibitors, the C6 position is often part of a larger macrocyclic structure designed to interact with specific residues in the kinase domain. nih.gov The nature of the aryl group within this macrocycle is critical for maintaining potency against wild-type ALK and, importantly, for overcoming resistance mutations like G1202R. nih.gov
The table below demonstrates the effect of different C6-aryl groups on TNF-α inhibition.
| Compound ID | C6-Substituent | TNF-α IC50 (µM) |
| 5v | 4-Chlorophenyl | 0.3 nih.gov |
| 5u | 4-Fluorophenyl | 0.5 nih.gov |
This data highlights the sensitivity of the target to the electronic and steric properties of the C6-aryl substituent.
Role of Different Linker Moieties (e.g., piperidine, piperazine, morpholine)
Linker moieties, which connect the C3-sulfonamide to other chemical groups, are crucial for positioning substituents correctly for optimal target engagement. Cyclic linkers like piperidine, piperazine, and morpholine (B109124) are commonly employed to explore the chemical space around the core scaffold.
A short SAR study on TNF-α inhibitors demonstrated that a 3-sulfonyl-4-arylpiperidine-4-carbonitrile moiety on the imidazo[1,2-b]pyridazine scaffold showed superior activity compared to a 3-(4-arylpiperazin-1-yl)sulfonyl moiety in a human peripheral blood mononuclear cell (hPBMC) assay. nih.gov This suggests that the rigidity and specific vectoral presentation of substituents offered by the piperidine ring are more favorable for TNF-α inhibition than the piperazine linker in this context. nih.gov The carbonitrile group on the piperidine ring may also provide an additional interaction point.
The choice of linker can influence not only potency but also physicochemical properties such as solubility and cell permeability, which are critical for drug development.
| Linker Type | Representative Moiety | Biological Activity Outcome |
| Piperidine | 3-sulfonyl-4-arylpiperidine-4-carbonitrile | Better activity for TNF-α inhibition nih.gov |
| Piperazine | 3-(4-arylpiperazin-1-yl)sulfonyl | Less active for TNF-α inhibition compared to piperidine linker nih.gov |
This table compares the effectiveness of different cyclic linkers attached to the C3-sulfonamide in modulating biological activity.
Stereochemical Considerations in Activity Modulation
Stereochemistry can play a pivotal role in the activity of imidazo[1,2-b]pyridazine-3-sulfonamide derivatives, particularly when chiral centers are present in the substituents or linkers. The three-dimensional arrangement of atoms can dictate the precise fit of an inhibitor into its biological target's binding site.
In the design of macrocyclic ALK inhibitors based on the imidazo[1,2-b]pyridazine scaffold, the stereochemistry within the macrocyclic linker is a critical factor. nih.gov The spatial orientation of the groups attached to the macrocycle, governed by the stereochemistry of its chiral centers, directly impacts the ability of the inhibitor to bind effectively to the ALK kinase domain. This is especially important for overcoming resistance mutations, which can alter the shape and size of the ATP-binding pocket. Specific stereoisomers often exhibit significantly higher potency than their enantiomers or diastereomers, underscoring the importance of controlling stereochemistry during synthesis and evaluation. nih.gov
General SAR Trends across Different Biological Targets
While the specific SAR for imidazo[1,2-b]pyridazine-3-sulfonamides can be target-dependent, some general trends can be observed across different biological targets, such as various protein kinases.
C3-Sulfonamide as a Hydrogen Bond Acceptor/Donor: The sulfonamide group at the C3 position is a common feature in many active compounds. It often acts as a hydrogen bond acceptor or donor, anchoring the inhibitor to the hinge region or other key residues in the ATP-binding pocket of kinases. nih.gov
C6-Aryl Group for Selectivity and Potency: A (hetero)aryl substituent at the C6 position is frequently required for high potency. This group often extends into a hydrophobic pocket, and its substitution pattern can be modified to fine-tune potency and achieve selectivity against different kinases. nih.govsemanticscholar.org
Exploration of C2 and C8 Positions: While the focus is often on the C3 and C6 positions, modifications at other positions, such as C2 and C8, have also been explored. For PIM kinase inhibitors, for example, different chemical moieties at the R1 (analogous to C3) and R2 (analogous to C6) positions were studied, showing that even small changes can significantly affect target engagement. semanticscholar.org
ATP-Competitive Binding: Many imidazo[1,2-b]pyridazine-based inhibitors function as ATP-competitive inhibitors. semanticscholar.org However, their binding mode can be unique. For instance, PIM kinase inhibitors from this class were found to interact with the N-terminal lobe αC helix rather than the kinase hinge region, which explains their enhanced selectivity compared to conventional type I kinase inhibitors. semanticscholar.org
Mechanistic Investigations of Imidazo 1,2 B Pyridazine 3 Sulfonamide Biological Action Cellular and Molecular Levels
Target Identification and Validation
Derivatives of imidazo[1,2-b]pyridazine-3-sulfonamide have been identified as potent inhibitors of several important protein kinases and enzymes, highlighting the versatility of this scaffold. These targets are often implicated in proliferative diseases, inflammatory disorders, and infectious diseases.
Key validated targets for this class of compounds include:
Kinases: A significant focus of research has been on protein kinases, which are crucial regulators of cellular processes. Imidazo[1,2-b]pyridazine-3-sulfonamides have shown inhibitory activity against:
FMS-like tyrosine kinase 3 (FLT3): Particularly the internal tandem duplication (ITD) mutant (FLT3-ITD), a key driver in acute myeloid leukemia (AML). nih.gov
Tyrosine kinase 2 (Tyk2): A member of the Janus kinase (JAK) family, involved in cytokine signaling pathways. nih.gov
PIM kinases: A family of serine/threonine kinases (PIM1, PIM2, and PIM3) that are frequently overexpressed in various cancers. semanticscholar.org
Cyclin-dependent kinases (CDKs): Essential for cell cycle regulation, with inhibitors showing promise as anticancer agents. researchgate.net
Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) and CDC-like kinases (CLKs): Implicated in various cellular processes and diseases. nih.gov
Mammalian target of rapamycin (B549165) (mTOR): A central regulator of cell growth, proliferation, and survival. nih.gov
Transforming growth factor-β activated kinase (TAK1): Involved in inflammatory and immune responses. nih.gov
Tropomyosin receptor kinases (TRKs): A family of receptor tyrosine kinases whose fusion proteins are oncogenic drivers in various cancers. nih.gov
Anaplastic lymphoma kinase (ALK): A receptor tyrosine kinase involved in the development of certain cancers. researchgate.net
Enzymes: Beyond kinases, these compounds have shown activity against other critical enzymes:
Dihydropteroate (B1496061) synthase (DHPS): An essential enzyme in the folate biosynthesis pathway of bacteria and some protozoa, making it an attractive antimicrobial target. ijpbs.comnih.govbiorxiv.org
Receptors: While the primary focus has been on enzymes and kinases, some derivatives have been investigated for their interaction with receptors, such as benzodiazepine (B76468) receptors. anu.edu.au
Enzyme Inhibition Kinetics and Characterization
The inhibitory potency of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. These values, often in the nanomolar to low micromolar range, demonstrate the high affinity of these compounds for their respective targets.
For instance, a series of 6-(hetero)-aryl-imidazo[1,2-b]pyridazine-3-sulfonamides were synthesized and evaluated for their ability to inhibit lipopolysaccharide (LPS)-mediated TNF-α production. nih.gov Two of the most potent compounds in this series exhibited IC50 values of 0.5 µM and 0.3 µM. nih.gov
In the context of kinase inhibition, specific derivatives have shown remarkable potency. For example, compound 34f from a series of imidazo[1,2-b]pyridazines displayed nanomolar inhibitory activity against recombinant FLT3-ITD and the FLT3-D835Y mutant, with IC50 values of 4 nM and 1 nM, respectively. nih.gov Similarly, certain derivatives targeting mTOR have shown IC50 values as low as 0.062 µM. nih.gov
| Compound Reference | Target | IC50 Value | Source |
|---|---|---|---|
| Compound 5u | TNF-α production | 0.5 µM | nih.gov |
| Compound 5v | TNF-α production | 0.3 µM | nih.gov |
| Compound 34f | FLT3-ITD | 4 nM | nih.gov |
| Compound 34f | FLT3-D835Y | 1 nM | nih.gov |
| Compound A17 | mTOR | 0.067 µM | nih.gov |
| Compound A18 | mTOR | 0.062 µM | nih.gov |
| Compound 20a | PfCLK1 | 32 nM | nih.gov |
| Compound 20a | CLK4 | 44 nM | nih.gov |
| Compound 20a | DYRK1A | 50 nM | nih.gov |
| Compound 20a | CLK1 | 82 nM | nih.gov |
| Compound 26 | TAK1 | 55 nM | nih.gov |
| Takinib (Reference) | TAK1 | 187 nM | nih.gov |
| Compound 15m | TRKWT | 0.08 nM | nih.gov |
| Compound 15m | TRKG595R | 2.14 nM | nih.gov |
| Compound 15m | TRKG667C | 0.68 nM | nih.gov |
Cellular Pathway Modulation
The inhibition of specific molecular targets by imidazo[1,2-b]pyridazine-3-sulfonamides translates into the modulation of key cellular signaling pathways, leading to various biological effects.
TNF-α Production: Certain derivatives have been shown to be potent inhibitors of TNF-α production. nih.gov Overexpression of TNF-α, a pro-inflammatory cytokine, is associated with a range of inflammatory diseases. nih.gov By inhibiting its production, these compounds can exert anti-inflammatory effects.
DHPS Pathway: As inhibitors of DHPS, these sulfonamides can disrupt the folic acid synthesis pathway in bacteria. ijpbs.combiorxiv.org This pathway is crucial for the production of essential precursors for DNA and RNA synthesis. biorxiv.org Inhibition of DHPS leads to a depletion of these precursors, ultimately halting bacterial growth.
AKT-mTOR Pathway: Imidazo[1,2-b]pyridazine (B131497) derivatives that target mTOR have been shown to suppress the phosphorylation of downstream effectors such as AKT and S6 ribosomal protein. nih.gov The AKT-mTOR pathway is a central regulator of cell growth and proliferation, and its inhibition can lead to cell cycle arrest, typically in the G1 phase. nih.gov
Apoptosis Induction: Inhibition of key survival kinases by these compounds can trigger programmed cell death, or apoptosis. For example, a potent TRK inhibitor from this class was shown to dose-dependently induce apoptosis in cancer cell lines harboring TRK fusions. nih.gov
Molecular Interaction Analysis
The high potency and selectivity of imidazo[1,2-b]pyridazine-3-sulfonamides can be attributed to their specific molecular interactions within the active sites of their target proteins. Molecular modeling and co-crystal structures have revealed the importance of various non-covalent interactions.
Hydrogen Bonding: Hydrogen bonds are critical for the binding of these inhibitors. For example, in the case of a Tyk2 JH2 inhibitor, hydrogen bonds are formed between the imidazo[1,2-b]pyridazine core and the hinge region of the kinase. nih.gov Specifically, the C8 methylamino NH and the N1 of the imidazo[1,2-b]pyridazine core form hydrogen bonds with the carbonyl and NH of Val690, respectively. nih.gov The sulfonamide moiety itself can also participate in hydrogen bonding interactions.
Pi-pi Stacking: Aromatic rings in the imidazo[1,2-b]pyridazine scaffold and its substituents can engage in pi-pi stacking interactions with aromatic residues in the active site. nih.govrsc.orgnih.govstanford.edu These interactions contribute to the stability of the inhibitor-protein complex. nih.gov For instance, molecular modeling studies of a potent TNF-α production inhibitor revealed that its high activity was due to the extra stability of the complex arising from an additional pi-pi stacking interaction. nih.gov
Elucidation of Mechanism of Action at the Protein Level
The mechanism of action for many this compound derivatives involves competitive inhibition, where the compound competes with the endogenous substrate (often ATP in the case of kinases) for binding to the active site. semanticscholar.orgnih.gov
For PIM kinases, it was surprisingly found that imidazo[1,2-b]pyridazines interact with the N-terminal lobe helix αC rather than the kinase hinge region, which is the more common binding site for type I kinase inhibitors. semanticscholar.org This makes them ATP competitive but not ATP mimetic, which may explain their enhanced selectivity. semanticscholar.org
In the case of DHPS, sulfonamides act as structural mimics of the natural substrate, para-aminobenzoic acid (pABA). biorxiv.org They compete with pABA for binding to the enzyme's active site, thereby inhibiting the production of dihydropteroate, a crucial intermediate in the folate pathway. nih.govbiorxiv.org
Furthermore, in some instances, these compounds can bind to and stabilize inactive conformations of their target proteins, preventing them from carrying out their catalytic function. The detailed understanding of these molecular interactions and mechanisms of action is crucial for the rational design and optimization of new and more effective this compound-based therapeutic agents.
Pre Clinical in Vitro Biological Activities of Imidazo 1,2 B Pyridazine 3 Sulfonamide Analogs
Inhibition of Pro-inflammatory Cytokine Production (e.g., TNF-α in hPBMC assays)
Analogs of imidazo[1,2-b]pyridazine-3-sulfonamide have been identified as potent inhibitors of pro-inflammatory cytokine production. Tumor necrosis factor-alpha (TNF-α) is a key cytokine involved in inflammatory processes, and its overproduction is linked to various inflammatory diseases. nih.gov
A series of 6-(hetero)aryl-imidazo[1,2-b]pyridazine-3-sulfonamides were synthesized and screened for their ability to inhibit TNF-α production mediated by lipopolysaccharide (LPS) in human peripheral blood mononuclear cell (hPBMC) assays. nih.gov The biological data from these screenings revealed that many compounds in the series exhibited moderate to potent inhibitory activity. nih.gov Notably, compounds designated as 5u and 5v were the most potent, with IC₅₀ values of 0.5 µM and 0.3 µM, respectively. nih.gov Further studies on 3,6-disubstituted imidazo[1,2-b]pyridazines also identified potent analogs, such as 8w (a 4-(methylsulfonyl)phenyl analog), which showed an IC₅₀ value of 0.4 µM for TNF-α production inhibition. nih.gov
| Compound | Structure/Description | IC₅₀ (µM) | Assay |
|---|---|---|---|
| 5v | 3-Sulfonyl-4-arylpiperidine-4-carbonitrile moiety | 0.3 | LPS-induced TNF-α in hPBMC |
| 8w | 6-(4-(methylsulfonyl)phenyl) analog | 0.4 | LPS-induced TNF-α in hPBMC |
| 5u | (Structure not detailed) | 0.5 | LPS-induced TNF-α in hPBMC |
| 8q | 6-(3-pyridyl) analog | 0.9 | LPS-induced TNF-α in hPBMC |
Antiviral Activities (e.g., against plant viruses like PVY)
The imidazo[1,2-b]pyridazine scaffold has been explored for its potential as an antiviral agent. researchgate.net A study focused on substituted 3-aralkylthiomethylimidazo[1,2-b]pyridazines reported potent and selective inhibitory activity against certain human viruses. nih.gov Specifically, 6-chloro-8-methyl-3-phenethylthioimidazo[1,2-b]pyridazine and 6-chloro-2-methyl-3-phenethylthioimidazo[1,2-b]pyridazine were identified as potent inhibitors of human cytomegalovirus (HCMV) replication in vitro. nih.gov Furthermore, 6-chloro-2-methyl-3-benzylthiomethylimidazo[1,2-b]pyridazine and 6-chloro-2-methyl-3-phenethyl-thioimidazo[1,2-b]pyridazine were found to inhibit the replication of varicella-zoster virus (VZV). nih.gov While research on related scaffolds like imidazo[1,2-a]pyridines has shown activity against plant viruses such as Potato Virus Y (PVY), the available literature on imidazo[1,2-b]pyridazine analogs focuses primarily on their activity against human viruses. acs.orgnih.gov
Anticancer Activities Against Specific Cell Lines (e.g., A549, Hs-683, MCF-7, SK-MEL-28, B16-F1)
Imidazo[1,2-b]pyridazine derivatives are recognized as a promising scaffold for the development of anticancer agents. researchgate.net The successful development of the kinase inhibitor ponatinib, which features this core structure, has spurred further interest in this area. researchgate.net However, while the general class of imidazo[1,2-b]pyridazines is noted for its anticancer potential, specific research detailing the in vitro activity of this compound analogs against the cell lines A549 (lung carcinoma), Hs-683 (glioma), MCF-7 (breast cancer), SK-MEL-28 (melanoma), and B16-F1 (mouse melanoma) was not found in the reviewed literature. Extensive research into anticancer activities has been conducted on the related imidazo[1,2-a]pyridine (B132010) scaffold, which has shown activity against various cancer cell lines, but specific data for the sulfonamide derivatives of the imidazo[1,2-b]pyridazine core against the requested cell lines remains to be detailed. researchgate.netnih.gov
Induction of Apoptosis in Cancer Cells
The anticancer effects of imidazo[1,2-b]pyridazine analogs are often linked to their ability to induce programmed cell death, or apoptosis, in malignant cells. This is a crucial mechanism for eliminating cancerous cells.
Studies on imidazo[1,2-b]pyridazine derivatives have shown that their kinase inhibitory activity correlates with the induction of apoptosis. For example, the inhibition of the Akt/mTOR pathway by compounds A17 and A18 not only arrested the cell cycle but also led to the suppression of pro-survival signals, which is a prerequisite for apoptosis. nih.gov Furthermore, a study on substituted 3-nitro-6-amino-imidazo[1,2-b]pyridazine compounds demonstrated that one analog, compound 5h, mediated significant cell death in neuroblastoma cells, which was associated with the activation of caspase 3-mediated apoptosis. semanticscholar.org Caspase-3 is a key executioner caspase in the apoptotic cascade, and its activation leads to the cleavage of essential cellular proteins, such as poly(ADP-ribose) polymerase (PARP), ultimately dismantling the cell. The observation of these apoptotic markers confirms the pro-apoptotic potential of this class of compounds in cancer cells.
Anti-inflammatory Effects (General in vitro assessments)
Chronic inflammation is a key driver of various diseases. This compound analogs have been evaluated for their potential to mitigate inflammatory responses in vitro.
One study focused on the synthesis of 6-(hetero)aryl-imidazo[1,2-b]pyridazine-3-sulfonamides and their ability to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α), a major pro-inflammatory cytokine. researchgate.net In human peripheral blood mononuclear cells (hPBMCs) stimulated with lipopolysaccharide (LPS), several compounds showed moderate to potent inhibitory activity. The most potent compounds, 5u and 5v, inhibited TNF-α production with IC₅₀ values of 0.5 µM and 0.3 µM, respectively. researchgate.net
In another investigation, two substituted imidazo[1,2-b]pyridazine compounds, 5c and 5h, were found to inhibit LPS-mediated cyclooxygenase-2 (COX-2) and nitric oxide release in primary rat microglial cells. semanticscholar.org Both COX-2 and nitric oxide are key mediators of the inflammatory process. These findings suggest that the imidazo[1,2-b]pyridazine scaffold can be a valuable template for developing novel anti-inflammatory agents. semanticscholar.orgresearchgate.net
| Inflammatory Mediator | Compound | Inhibitory Concentration (IC₅₀) | Cell System | Reference |
|---|---|---|---|---|
| TNF-α | Compound 5u | 0.5 µM | hPBMCs | researchgate.net |
| TNF-α | Compound 5v | 0.3 µM | hPBMCs | researchgate.net |
| COX-2 / Nitric Oxide | Compounds 5c & 5h | Activity observed | Rat microglial cells | semanticscholar.org |
Modulation of Ion Channels and Receptors (e.g., TRPM8, Cav3.1 channels, AChE)
The imidazo[1,2-b]pyridazine nucleus has also been explored for its ability to modulate the activity of various ion channels and receptors, which are critical for neuronal signaling and other physiological processes.
Acetylcholinesterase (AChE): AChE is an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Its inhibition is a key strategy for treating Alzheimer's disease. A series of 3-nitro-6-amino-imidazo[1,2-b]pyridazine derivatives were synthesized and tested for AChE inhibitory activity. Two compounds, 5c (3-nitro-6-(piperidin-1-yl)imidazo[1,2-b]pyridazine) and 5h (3-nitro-6-(4-phenylpiperazin-1-yl)imidazo[1,2-b]pyridazine), showed potent AChE inhibition with IC₅₀ values of 50 nM and 40 nM, respectively. semanticscholar.org
TRPM8 and Cav3.1 Channels: The Transient Receptor Potential Melastatin 8 (TRPM8) channel is a sensor for cold temperatures and cooling agents, while Cav3.1 is a subtype of T-type calcium channels involved in neuronal excitability. While the modulation of these channels is an active area of research for various therapeutic indications, specific in vitro studies detailing the direct modulatory effects of this compound analogs on TRPM8 or Cav3.1 channels were not identified in the reviewed literature. Further investigation is required to determine if this specific chemical class interacts with these important ion channel targets.
| Target | Compound | Inhibitory Concentration (IC₅₀) | Reference |
|---|---|---|---|
| Acetylcholinesterase (AChE) | Compound 5c | 50 nM | semanticscholar.org |
| Acetylcholinesterase (AChE) | Compound 5h | 40 nM | semanticscholar.org |
Future Directions and Emerging Research Avenues for Imidazo 1,2 B Pyridazine 3 Sulfonamide
Design of Novel Imidazo[1,2-b]pyridazine-3-sulfonamide Analogues with Enhanced Potency and Selectivity
Future research will concentrate on the rational design of new analogues by strategically modifying the core structure. Structure-activity relationship (SAR) studies have established that substitutions at positions 2, 3, 6, 7, and 8 of the imidazo[1,2-b]pyridazine (B131497) ring are crucial for determining both potency and selectivity against various biological targets. nih.gov
Key strategies for designing novel analogues include:
Optimization of Substituents: Building on existing knowledge, researchers can fine-tune substituents at key positions. For instance, the optimization of groups at the 3- and 6-positions has been shown to increase inhibitory activity against I-kappa B kinase beta (IKKβ). nih.gov Similarly, introducing a morpholine (B109124) or piperazine (B1678402) moiety at the C6-position, combined with a suitable aryl group at the C3-position, yields potent inhibitors of Transforming growth factor-β-activated kinase 1 (TAK1). nih.govresearchgate.net
Target-Specific Modifications: The design of analogues will be tailored to the specific target. For inhibitors of the mitotic protein kinase Haspin, the presence of an indazole group at C3 and an amino alkyl side chain at C6 are considered critical pharmacophoric elements for maintaining high potency. nih.gov For compounds targeting β-amyloid plaques, a 2-N,N-dimethylaminophenyl moiety appears to be a requirement for achieving high binding affinity. nih.gov
Improving Selectivity: A major challenge in kinase inhibitor development is achieving selectivity to minimize off-target effects. Research has shown that imidazo[1,2-b]pyridazines can achieve remarkable selectivity. For example, certain analogues are highly selective for the Tyrosine kinase 2 (Tyk2) pseudokinase (JH2) domain over a wide panel of other kinases. nih.gov The unique binding mode of some imidazo[1,2-b]pyridazines, which interact with the αC helix of the N-terminal lobe rather than the typical kinase hinge region, may explain their enhanced selectivity compared to conventional ATP-mimetic inhibitors. semanticscholar.orgaacrjournals.org
| Target | Key Structural Modifications | Effect on Activity | Reference |
|---|---|---|---|
| IKKβ | Optimization of substituents at 3- and 6-positions | Increased inhibitory activity | nih.gov |
| TAK1 | Morpholine/piperazine at C6 and aryl group at C3 | Potent nanomolar inhibition | nih.govresearchgate.net |
| Haspin Kinase | Indazole moiety at C3 and amino alkyl side chain at C6 | Crucial for potent inhibitory activity | nih.gov |
| β-Amyloid Plaques | 2-N,N-dimethylaminophenyl moiety | Required for high binding affinity | nih.gov |
| PIM Kinases | Interaction with αC helix instead of hinge region | Enhanced selectivity | semanticscholar.orgaacrjournals.org |
Exploration of New Biological Targets and Therapeutic Applications
The imidazo[1,2-b]pyridazine scaffold has demonstrated broad biological activity, validating its investigation against a diverse array of new targets and diseases. researchgate.netnih.gov Its structural similarity to purines allows it to interact with numerous biomolecules, particularly ATP-binding sites in kinases. researchgate.net
Emerging research avenues include:
Oncology: While already established in oncology with Ponatinib, this scaffold is being explored for new cancer targets like Tropomyosin receptor kinases (TRK) to overcome drug resistance, Anaplastic lymphoma kinase (ALK) for non-small cell lung cancer, and PIM kinases for hematopoietic malignancies. semanticscholar.orgnih.govnih.govresearchgate.net Other targets include mTOR and the mitotic kinase Haspin. nih.govresearchgate.net
Inflammatory and Autoimmune Diseases: The potent inhibition of kinases central to inflammatory signaling pathways, such as IKKβ and Tyk2, makes this scaffold a promising candidate for treating inflammatory and autoimmune conditions. nih.govnih.govrsc.org
Neurodegenerative Diseases: Derivatives have been synthesized that bind with high affinity to β-amyloid plaques, suggesting a potential role as diagnostic imaging agents or therapeutics for Alzheimer's disease. researchgate.netnih.gov The scaffold is also being investigated as an inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), a kinase implicated in Alzheimer's and other neurological disorders. medchemexpress.com
Infectious Diseases: The scaffold is being actively investigated for new anti-infective properties. Recent studies have shown promising activity against Madurella mycetomatis, the primary cause of eumycetoma, a neglected tropical disease. nih.gov It has also been explored for activity against parasitic kinases from Plasmodium falciparum and Toxoplasma gondii. researchgate.netresearchgate.net
| Biological Target Class | Specific Target(s) | Potential Therapeutic Application | Reference |
|---|---|---|---|
| Protein Kinases | TRK, ALK, c-Met, VEGFR2, mTOR, PIM, Haspin, TAK1 | Oncology (various cancers) | nih.govnih.govsemanticscholar.orgnih.govnih.govresearchgate.netnih.gov |
| IKKβ, Tyk2 (pseudokinase domain) | Inflammatory & Autoimmune Diseases | nih.govnih.govrsc.org | |
| GSK-3β | Neurodegenerative Diseases (e.g., Alzheimer's) | medchemexpress.com | |
| Cyclin-Dependent Kinases (CDKs) | Oncology | researchgate.net | |
| DYRKs, CLKs | Various (including protozoan infections) | researchgate.netpasteur.fr | |
| Plasmodium falciparum kinases (e.g., PfCLK1) | Malaria | researchgate.net | |
| Toxoplasma gondii kinases | Toxoplasmosis | researchgate.net | |
| Other Targets | β-Amyloid Plaques | Alzheimer's Disease (Imaging/Therapy) | nih.gov |
| Fungal Targets (M. mycetomatis) | Eumycetoma (Neglected Tropical Disease) | nih.gov |
Advanced Synthetic Methodologies for Diversification and Library Synthesis
The efficient synthesis and functionalization of the imidazo[1,2-b]pyridazine core are paramount for exploring its therapeutic potential. Future efforts will employ advanced synthetic methodologies to rapidly generate diverse libraries of compounds for high-throughput screening.
Key synthetic strategies include:
Transition-Metal-Catalyzed Cross-Coupling: Organometallic chemistry provides powerful tools for modifying the scaffold. Palladium-catalyzed reactions like Suzuki-Miyaura, Sonogashira, and Heck are widely used for C-C bond formation, enabling the introduction of diverse aryl and alkyl groups. researchgate.netresearchgate.net
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times, often leading to higher yields and cleaner products compared to conventional heating. sci-hub.seresearchgate.net This methodology is particularly suitable for rapid library synthesis under eco-friendly conditions. researchgate.netsciforum.netmdpi.com
Multi-Component Reactions (MCRs): One-pot MCRs, such as the Groebke-Blackburn-Bienaymé reaction, allow for the construction of complex molecules from simple starting materials in a single step, which is highly efficient for generating chemical diversity. sciforum.net
Novel Greener Approaches: There is a growing emphasis on developing more sustainable synthetic routes. This includes catalyst-free methods performed in eco-friendly solvents like water, and copper-catalyzed procedures that use air as a benign oxidant. nih.govorganic-chemistry.org The classic synthesis generally involves the condensation of a 3-amino-6-halopyridazine with an α-haloketone. nih.gov
Deeper Integration of Computational and Experimental Approaches in Drug Design
The synergy between computational and experimental methods is accelerating the drug discovery process for imidazo[1,2-b]pyridazine-based compounds. This integrated approach allows for a more rational and efficient design cycle.
Future directions in this area involve:
Structure-Based Drug Design (SBDD): With an increasing number of co-crystal structures of imidazo[1,2-b]pyridazine ligands bound to their target proteins (such as Haspin and PIM1 kinases), researchers can more accurately design new analogues with improved binding affinity and selectivity. nih.govsemanticscholar.org This information was instrumental in the design of dual c-Met/VEGFR2 inhibitors. nih.gov
Molecular Docking and Simulation: Molecular docking is routinely used to predict the binding poses of novel compounds within a target's active site, helping to prioritize which compounds to synthesize and test. nih.govonljbioinform.com These models help rationalize observed SAR and guide further optimization. nih.govnih.govnih.gov
Iterative Design Cycles: The most powerful application of these tools is in an iterative loop. Computational models are used to generate hypotheses and design a small, focused set of compounds. These are then synthesized and tested experimentally, and the results are used to refine the computational models for the next round of design. This approach was successfully used to rapidly optimize Haspin inhibitors. nih.gov
Investigation of Multi-target Directed Ligands Based on the this compound Scaffold
Designing single molecules that can modulate multiple biological targets offers a promising strategy for treating complex diseases like cancer, where multiple pathways are often dysregulated. The imidazo[1,2-b]pyridazine scaffold is well-suited for the development of such multi-target directed ligands (MTDLs).
Future research will likely focus on:
Rational Design of Dual Inhibitors: A prime example is the development of compounds that simultaneously inhibit both c-Met and VEGFR2 kinases, two key drivers of tumor angiogenesis and metastasis. nih.gov By using structural information from both kinases, researchers were able to design single molecules with potent dual activity. nih.gov
Exploiting Kinase Promiscuity: Many kinase inhibitors based on this scaffold show activity against a panel of related kinases. researchgate.netpasteur.fr While often seen as a liability, this "promiscuity" can be rationally engineered to create compounds that inhibit a specific, desired set of kinases involved in a disease pathway.
Scaffold Elaboration for Selectivity: Researchers are working to understand the structural features that confer selectivity for one target over another. For instance, in the development of Tyk2 pseudokinase inhibitors, iterative modifications were made to the scaffold to improve potency while engineering out activity against off-targets like phosphodiesterase 4 (PDE4) by analyzing co-crystal structures. rsc.org This deep understanding allows for the deliberate design of compounds with a desired multi-target profile.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of Imidazo[1,2-b]pyridazine-3-sulfonamide derivatives?
- Methodological Answer : Synthesis optimization typically involves selecting appropriate coupling agents (e.g., EDCI) and bases (e.g., K₂CO₃) to promote cyclization . Reaction conditions, such as solvent choice (ethanol or dimethoxyethane) and elevated temperatures, are critical for yield improvement. Statistical design of experiments (DoE) can minimize trial runs by identifying influential variables (e.g., molar ratios, temperature gradients) .
Q. How can researchers validate the structural integrity of this compound derivatives post-synthesis?
- Methodological Answer : Use a combination of NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography to confirm regiochemistry and substituent positioning . For sulfonamide functionalization, FT-IR can verify sulfonyl group incorporation via characteristic S=O stretching bands .
Q. What in vitro assays are recommended for preliminary evaluation of antimicrobial activity in this compound class?
- Methodological Answer : Standard microdilution assays against Gram-positive (Staphylococcus aureus, Streptococcus pyogenes) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) strains are used to determine MIC values . Fungal susceptibility testing against Candida albicans and Aspergillus niger should follow CLSI guidelines .
Advanced Research Questions
Q. How can computational methods enhance the design of this compound derivatives with improved kinase inhibition?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT) predict electronic properties influencing binding affinity to kinase active sites. Molecular docking (AutoDock Vina) and MD simulations assess stability in target pockets (e.g., EGFR or ALK kinases). Machine learning models trained on SAR data can prioritize substituents (e.g., 3-fluorophenyl groups) for synthesis .
Q. What strategies resolve contradictions in biological activity data across structurally similar derivatives?
- Methodological Answer : Apply factorial design to isolate variables (e.g., substituent polarity, steric bulk) contributing to activity discrepancies . Meta-analyses of dose-response curves and off-target profiling (e.g., hERG binding assays) clarify whether observed differences arise from pharmacokinetic or target-specific factors .
Q. How can researchers establish structure-activity relationships (SAR) for sulfonamide-modified derivatives?
- Methodological Answer : Systematic substitution at the 3-sulfonamide position with electron-withdrawing (e.g., -CF₃) or donating (e.g., -OCH₃) groups, followed by comparative bioassays, identifies pharmacophoric requirements . Free-Wilson analysis or Hansch QSAR models quantify contributions of individual substituents to activity .
Q. What methodologies mitigate challenges in scaling up this compound synthesis for preclinical studies?
- Methodological Answer : Transition from batch to flow chemistry improves heat/mass transfer for exothermic steps (e.g., cyclization). Membrane-based separation (e.g., nanofiltration) purifies intermediates while reducing solvent waste . Process analytical technology (PAT) monitors critical quality attributes (CQAs) in real-time .
Methodological Resources
- Data Management : Use chemical software (e.g., Schrödinger Suite, ChemAxon) for reaction simulation, data curation, and encrypted storage of sensitive SAR data .
- Ethical Compliance : Adhere to safety protocols (e.g., Chemical Hygiene Plan) for handling reactive intermediates and ensure derivatives are not misrepresented as FDA-approved therapeutics .
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